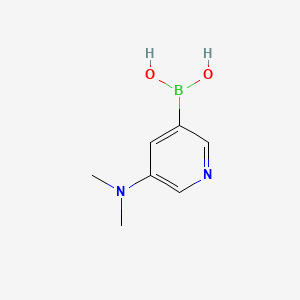

(5-(Dimethylamino)pyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(dimethylamino)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h3-5,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONOLKVBZTVRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725463 | |

| Record name | [5-(Dimethylamino)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018680-09-5 | |

| Record name | [5-(Dimethylamino)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5-(Dimethylamino)pyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Dimethylamino)pyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The presence of the dimethylamino group on the pyridine ring significantly influences its electronic properties, making it an attractive component in the design of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the primary synthesis methods for this compound, including detailed experimental protocols and a comparative analysis of the available routes.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through a two-stage approach:

-

Formation of the Precursor: Synthesis of the key intermediate, 3-bromo-5-(dimethylamino)pyridine.

-

Borylation: Conversion of the brominated precursor into the target boronic acid.

Two principal methods for the borylation step have been identified as highly effective: Lithiation-Borylation and Miyaura Borylation.

Experimental Protocols

Stage 1: Synthesis of 3-Bromo-5-(dimethylamino)pyridine

The precursor, 3-bromo-5-(dimethylamino)pyridine, can be synthesized from commercially available 3,5-dibromopyridine and dimethylamine. A microwave-assisted method has been shown to be efficient for this transformation.

Method 1: Microwave-Assisted Amination

This method offers a rapid and high-yield synthesis of the precursor.

-

Materials:

-

3,5-Dibromopyridine

-

Dimethylamine (40% solution in water or 2M solution in THF)

-

Toluene

-

1-Methyl-2-pyrrolidinone (NMP)

-

-

Procedure:

-

In a microwave reaction vessel, combine 3,5-dibromopyridine (1.0 eq), an excess of dimethylamine solution (e.g., 10 eq), toluene, and NMP.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture with microwave power (e.g., 300 watts) at a temperature of 180 °C for 30-60 minutes.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The crude product is then purified by silica gel flash chromatography to yield pure 3-bromo-5-(dimethylamino)pyridine.

-

An alternative, though lower-yielding, method involves the reductive amination of 3-amino-5-bromopyridine.[1]

Method 2: Reductive Amination

-

Materials:

-

3-Amino-5-bromopyridine

-

Aqueous formaldehyde

-

Acetic acid

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

-

Procedure:

-

Dissolve 3-amino-5-bromopyridine in a suitable solvent with aqueous formaldehyde and acetic acid.

-

Add sodium triacetoxyborohydride portion-wise to the mixture.

-

Stir the reaction at room temperature until completion.

-

Work-up involves quenching the reaction, extraction, and purification by chromatography. This method has a reported yield of 23%.[1]

-

Stage 2: Borylation of 3-Bromo-5-(dimethylamino)pyridine

Method A: Lithiation-Borylation

This classic method involves a halogen-metal exchange followed by quenching with a borate ester.

-

Materials:

-

3-Bromo-5-(dimethylamino)pyridine

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

n-Butyllithium (n-BuLi) or other strong organolithium base

-

Triisopropyl borate or Trimethyl borate

-

Aqueous acid (e.g., HCl) for hydrolysis

-

-

Procedure:

-

Dissolve 3-bromo-5-(dimethylamino)pyridine in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) to the solution, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of aqueous acid.

-

The product is then extracted with an organic solvent, and the organic layers are combined, dried, and concentrated.

-

The crude boronic acid can be purified by recrystallization or chromatography.

-

Method B: Miyaura Borylation

This palladium-catalyzed cross-coupling reaction is a milder alternative to lithiation.

-

Materials:

-

3-Bromo-5-(dimethylamino)pyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)

-

Ligand (if necessary, e.g., dppf)

-

Base (e.g., Potassium acetate (KOAc), Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., 1,4-Dioxane, DMF, Toluene)

-

-

Procedure:

-

To a reaction flask under an inert atmosphere, add 3-bromo-5-(dimethylamino)pyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), the palladium catalyst (e.g., 3-5 mol%), and the base (e.g., 3.0 eq).

-

Add the anhydrous solvent and degas the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and filter off the solids.

-

The filtrate is concentrated, and the resulting pinacol boronate ester can either be isolated and purified or hydrolyzed directly to the boronic acid.

-

For hydrolysis, the crude ester is treated with an aqueous acid to yield this compound.

-

Purification is typically achieved by recrystallization or column chromatography.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of the precursor, 3-bromo-5-(dimethylamino)pyridine. Data for the borylation step is highly dependent on the specific conditions and substrate, with yields for analogous reactions typically ranging from moderate to high.

| Method | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Microwave-Assisted Amination | 3,5-Dibromopyridine | Dimethylamine, Toluene, NMP | Toluene/NMP | 180 | 0.5-1 | >50 (est.) | [1] |

| Reductive Amination | 3-Amino-5-bromopyridine | aq. Formaldehyde, AcOH, NaBH(OAc)₃ | N/A | Room Temp | N/A | 23 | [1] |

Logical Workflow of Synthesis

The following diagram illustrates the general synthetic pathways described.

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound is readily achievable through a two-stage process. The preparation of the key intermediate, 3-bromo-5-(dimethylamino)pyridine, can be accomplished via microwave-assisted amination of 3,5-dibromopyridine for a more efficient route. Subsequent borylation of this intermediate can be effectively carried out using either a lithiation-borylation protocol or a palladium-catalyzed Miyaura borylation. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and tolerance of functional groups. Both pathways provide reliable access to this important synthetic building block for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of (5-(Dimethylamino)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: (5-(Dimethylamino)pyridin-3-yl)boronic acid is a heterocyclic organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the electron-donating dimethylamino group on the pyridine ring, modulate its reactivity and binding characteristics. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and a discussion of its stability and reactivity. The data presented herein is intended to serve as a foundational resource for researchers utilizing this versatile building block in drug discovery and materials science.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BN₂O₂ | [1] |

| Molecular Weight | 165.99 g/mol | [2][3] |

| Appearance | Solid | [1][4] |

| Purity | ≥95% | [1] |

| Canonical SMILES | B(C1=CC(=CN=C1)N(C)C)(O)O | [2] |

| InChI Key | XONOLKVBZTVRBK-UHFFFAOYSA-N | [1] |

| CAS Number | 579525-46-5 (for isomer) | [3] |

Note: Data for some specific properties like melting point, boiling point, and pKa for the exact this compound isomer were not explicitly found. Data for related pyridineboronic acids suggest a melting point generally above 200°C. The pKa of boronic acids can vary, typically ranging from 4-10, and is influenced by substituents.[5]

Acidity and Equilibrium

Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solutions.[5] This equilibrium is fundamental to their interaction with diols and their biological activity. The electron-donating dimethylamino group is expected to increase the pKa of the boronic acid, making it a weaker Lewis acid compared to unsubstituted pyridine-3-boronic acid.[5]

Caption: Equilibrium of boronic acid between its neutral and boronate forms.

Stability and Handling

While many boronic acids are stable, heterocyclic derivatives can be prone to decomposition, particularly protodeboronation, especially under heat or in the presence of base.[6] The stability of this compound should be considered during storage and in reaction setups. For enhanced stability, especially for long-term storage, conversion to a more robust surrogate like an N-methyliminodiacetic acid (MIDA) boronate ester is a common strategy.[6]

Storage Recommendations:

-

Store in a cool, dry place.

-

Keep under an inert atmosphere (e.g., Argon or Nitrogen).[4]

-

Protect from moisture, as this can facilitate decomposition.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the borylation of a corresponding halogenated pyridine precursor. A general and effective method is the Palladium-catalyzed Miyaura borylation.

Protocol: Palladium-Catalyzed Miyaura Borylation

This protocol is adapted from general procedures for the synthesis of pyridineboronic acids.[2]

Starting Material: 3-Bromo-5-(dimethylamino)pyridine. This precursor can be synthesized from 3,5-dibromopyridine and dimethylamine.[7]

Reagents & Materials:

-

3-Bromo-5-(dimethylamino)pyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Aqueous HCl (1M)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Bromo-5-(dimethylamino)pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Hydrolysis of Pinacol Ester: The intermediate is the pinacol ester. To obtain the boronic acid, the crude ester is stirred with aqueous HCl (1M) at room temperature until hydrolysis is complete (as monitored by TLC or LC-MS).

-

Purification: The aqueous layer is neutralized, and the product is extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: General workflow for the synthesis of the target boronic acid.

Applications in Research and Development

This compound serves as a valuable building block in several areas:

-

Organic Synthesis: It is primarily used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of complex biaryl structures.[2]

-

Medicinal Chemistry: The pyridine scaffold is a common feature in pharmacologically active molecules. This boronic acid allows for the introduction of the dimethylamino-pyridine moiety, which can influence a compound's solubility, basicity, and potential for hydrogen bonding, making it a candidate for drug development programs.[2][8]

-

Materials Science: Its ability to form stable complexes can be exploited in the development of functional materials, including sensors and organic light-emitting diodes (OLEDs).[2]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Buy [5-(Dimethylamino)pyridin-2-yl]boronic acid [smolecule.com]

- 3. 6-(Dimethylamino)pyridine-3-boronic acid | C7H11BN2O2 | CID 2763271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid | 535934-70-4 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. DSpace [kuscholarworks.ku.edu]

An In-Depth Technical Guide to (5-(Dimethylamino)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-(Dimethylamino)pyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. This document details its chemical identity, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Compound Identification

This compound is a substituted pyridylboronic acid that serves as a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

| Identifier | Value |

| CAS Number | 1018680-09-5 |

| Molecular Formula | C₇H₁₁BN₂O₂ |

| Molecular Weight | 165.99 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-(Dimethylamino)-3-pyridinylboronic acid, 3-Dimethylaminopyridine-5-boronic acid |

| InChI | InChI=1S/C7H11BN2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h3-5,11-12H,1-2H3 |

| InChIKey | XONOLKVBZTVRBK-UHFFFAOYSA-N |

Structure:

A Technical Guide to the Spectral Analysis of (5-(Dimethylamino)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (5-(Dimethylamino)pyridin-3-yl)boronic acid. Due to the limited availability of public domain spectral data for this specific compound, this document outlines the theoretical spectral characteristics based on its structure, alongside detailed experimental protocols for data acquisition. This guide is intended to assist researchers in the characterization and analysis of this and similar boronic acid derivatives.

Expected Spectral Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR and MS.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.4 | Singlet | 1H | H-2 (Pyridyl) |

| ~7.8-8.0 | Singlet | 1H | H-6 (Pyridyl) |

| ~7.4-7.6 | Singlet | 1H | H-4 (Pyridyl) |

| ~4.5-6.0 (broad) | Singlet | 2H | B(OH)₂ |

| ~3.0 | Singlet | 6H | N(CH₃)₂ |

Note: Chemical shifts are referenced to a standard solvent signal. The boronic acid protons are often broad and may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~150-155 | C-5 (Pyridyl, C-N(CH₃)₂) |

| ~145-150 | C-2 or C-6 (Pyridyl) |

| ~140-145 | C-2 or C-6 (Pyridyl) |

| ~130-135 | C-3 (Pyridyl, C-B(OH)₂) |

| ~120-125 | C-4 (Pyridyl) |

| ~40 | N(CH₃)₂ |

Note: The carbon atom attached to the boron (C-3) may show a broader signal or may not be observed due to quadrupolar relaxation of the boron nucleus.

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 166.09 | [M+H]⁺ (Monoisotopic) |

| 188.07 | [M+Na]⁺ |

| 148.08 | [M+H - H₂O]⁺ |

Note: The exact mass is calculated for the molecular formula C₇H₁₁BN₂O₂. The observed ions and their relative intensities will depend on the ionization technique used.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and MS data are crucial for the accurate characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts and the observation of exchangeable protons.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-180 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent mixture compatible with the chosen ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

-

-

High-Resolution Mass Spectrometry (HRMS) Acquisition:

-

Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of molecule. Operate in positive ion mode to observe [M+H]⁺ and other adducts.

-

Parameters:

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: Set according to the instrument manufacturer's recommendations.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass to confirm the elemental composition. Analyze the fragmentation pattern to further confirm the structure.

-

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectral characterization of a novel boronic acid derivative like this compound.

Caption: Workflow for the synthesis, purification, and structural characterization of boronic acids.

Navigating the Solubility Landscape of (5-(Dimethylamino)pyridin-3-yl)boronic acid: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and synthetic intermediates is paramount for successful experimental design, reaction optimization, and formulation. This in-depth technical guide addresses the solubility of (5-(Dimethylamino)pyridin-3-yl)boronic acid in organic solvents, a key consideration for its application in various synthetic methodologies.

Solubility Profile: Insights from a Proxy Compound

Due to the limited availability of direct solubility data for this compound, the solubility of phenylboronic acid in various organic solvents is presented here as a relevant proxy.[1] The presence of the dimethylamino and pyridinyl functionalities in the target molecule is expected to influence its polarity and, consequently, its solubility profile compared to phenylboronic acid. Generally, the introduction of a polar dimethylamino group and a nitrogen-containing heterocycle may increase solubility in more polar organic solvents.

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid, offering a foundational reference point for solvent selection.

| Solvent | Type | Solubility of Phenylboronic Acid |

| Chloroform | Chloroalkane | Moderate[2] |

| 3-Pentanone | Ketone | High[2] |

| Acetone | Ketone | High[2] |

| Dipropyl ether | Ether | High[2] |

| Methylcyclohexane | Cyclic Alkane | Very Low[2] |

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents. This data can serve as an initial guide for solvent screening for this compound.

Experimental Protocol for Solubility Determination: A Dynamic Approach

To obtain precise solubility data for this compound, a dynamic (synthetic) method is a reliable and commonly employed technique.[1][3][4] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating, marked by the disappearance of turbidity.[3][4]

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and a photodetector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is then slowly and constantly increased, for instance, at a rate of 0.1-0.5 °C per minute.[1]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or more accurately with a luminance probe or by observing the scattering of a laser beam passing through the solution.[1][3][4]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[1]

-

Data Collection: To construct a solubility curve (solubility versus temperature), repeat the measurement with different compositions of the solute and solvent.[1]

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[3] This transformation can affect solubility measurements.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

Pyridine-derived boronic acids are crucial building blocks in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[5][6][7] This reaction is a versatile and widely used method for synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.[7][8]

The workflow for a typical Suzuki-Miyaura cross-coupling reaction involving a pyridine-derived boronic acid is illustrated below.

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

This reaction typically involves the boronic acid, an aryl or heteroaryl halide, a palladium catalyst, a ligand, and a base in a suitable solvent.[9] The choice of solvent is critical and is directly influenced by the solubility of the reactants. A solvent system where all components are at least partially soluble is generally preferred to ensure efficient reaction kinetics.

References

- 1. benchchem.com [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy [5-(Dimethylamino)pyridin-2-yl]boronic acid [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Stability and Storage of Pyridylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridylboronic acids are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecules. Their utility in pharmaceutical and materials science is vast, owing to the prevalence of the pyridine moiety in numerous bioactive compounds and functional materials. However, the inherent instability of certain pyridylboronic acids presents significant challenges for their storage, handling, and application, potentially compromising reaction efficiency and reproducibility. This guide provides an in-depth overview of the stability of pyridylboronic acids, outlining key degradation pathways, influencing factors, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Concepts of Pyridylboronic Acid Stability

The stability of pyridylboronic acids is primarily dictated by their susceptibility to two major degradation pathways: protodeboronation and oxidation. The position of the boronic acid group on the pyridine ring dramatically influences its stability, with 2-pyridylboronic acid being notoriously less stable than its 3- and 4-pyridyl counterparts.

Key Degradation Pathways

Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the parent pyridine molecule and boric acid. This process is a significant cause of yield loss in reactions involving less stable boronic acids. The rate of protodeboronation is highly dependent on the pH of the medium.[1][2] For 2-pyridylboronic acid, the degradation is particularly rapid under neutral pH conditions due to the formation of a reactive zwitterionic intermediate.[1][3] Both acidic and basic conditions can, paradoxically, slow the degradation of the 2-pyridyl isomer by shifting the equilibrium away from this zwitterion.

Oxidation: The boron center is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents, leading to the formation of the corresponding pyridinol and boric acid.[4] This degradation pathway is a critical consideration for the long-term storage of solid pyridylboronic acids and for reactions run under aerobic conditions.

Factors Influencing Stability

Several environmental factors can significantly accelerate the degradation of pyridylboronic acids:

-

pH: As mentioned, pH is a critical factor, especially for the protodeboronation of the 2-pyridyl isomer, which is fastest at a neutral pH.[1][3] 3- and 4-pyridylboronic acids, however, are remarkably more stable across a wide pH range.[1][2]

-

Temperature: Elevated temperatures increase the rate of all degradation pathways. Therefore, storage at low temperatures is crucial for preserving the integrity of these compounds.[1][3]

-

Moisture: Pyridylboronic acids are sensitive to moisture, which can facilitate hydrolysis and subsequent degradation.[3] The presence of water is a key component in the protodeboronation mechanism.

-

Light: Exposure to light, particularly UV light, can promote photolytic degradation.[3][5]

-

Oxygen: The presence of oxygen can lead to oxidative degradation, making storage under an inert atmosphere advisable for sensitive derivatives.[4]

Quantitative Stability Data

The stability of pyridylboronic acid isomers varies dramatically. The following tables summarize the recommended storage conditions and the comparative stability based on experimental data.

Table 1: Recommended Storage and Handling Conditions for Pyridylboronic Acids

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term and -20°C for long-term storage.[3][6][7] | Minimizes thermal degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidative degradation.[1] |

| Moisture | Keep in a tightly sealed container in a dry environment.[3][8] | Pyridylboronic acids are moisture-sensitive and can hydrolyze. |

| Light | Protect from light by using amber vials or storing in the dark.[3][5] | Prevents photolytic degradation. |

| Handling | Avoid repeated freeze-thaw cycles. Dispense in an inert atmosphere glovebox if possible. | Minimizes exposure to atmospheric moisture and oxygen. |

Table 2: Comparative Stability of Pyridylboronic Acid Isomers to Protodeboronation

| Compound | Condition | Half-life (t1/2) | Reference |

| 2-Pyridylboronic Acid | pH 7, 70°C | ~25-50 seconds | [1][2][3] |

| 3-Pyridylboronic Acid | pH 12, 70°C | > 1 week | [1][2][3] |

| 4-Pyridylboronic Acid | pH 12, 70°C | > 1 week | [1][2][3] |

Visualization of Stability Concepts

The following diagrams illustrate the key degradation pathway and the relative stability of the pyridylboronic acid isomers.

Caption: Protodeboronation of 2-pyridylboronic acid proceeds via a reactive zwitterion at neutral pH.

Caption: Relative stability of pyridylboronic acid isomers to protodeboronation.

Experimental Protocols for Stability Testing

To rigorously assess the stability of pyridylboronic acids, a series of forced degradation studies should be conducted in line with ICH guidelines Q1A(R2) and Q1B.[9][10][11] The goal is to achieve 5-20% degradation to identify potential degradants and establish stability-indicating analytical methods.[10]

Forced Degradation (Stress Testing) Protocols

4.1.1. Hydrolytic Degradation

-

Objective: To evaluate stability in the presence of water and under acidic and basic conditions.

-

Protocol:

-

Prepare solutions of the pyridylboronic acid (e.g., 1 mg/mL) in:

-

Purified Water

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

-

If the compound has poor aqueous solubility, a co-solvent like acetonitrile or methanol may be used.

-

Incubate the solutions at an elevated temperature (e.g., 60-70°C) and protect from light.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method.

-

4.1.2. Oxidative Degradation

-

Objective: To assess susceptibility to oxidation.

-

Protocol:

-

Prepare a solution of the pyridylboronic acid (e.g., 1 mg/mL) in a suitable solvent.

-

Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze the samples by HPLC.

-

4.1.3. Photostability Testing

-

Objective: To determine the effect of light exposure.

-

Protocol (as per ICH Q1B):

-

Expose the solid pyridylboronic acid and its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

4.1.4. Thermal Degradation

-

Objective: To evaluate the stability of the solid form at elevated temperatures.

-

Protocol:

-

Place the solid pyridylboronic acid in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

-

If degradation is not observed, a higher temperature can be used.

-

Analyze the sample at various time points and compare it to a sample stored at the recommended long-term storage temperature.

-

Analytical Methods for Stability Monitoring

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To separate and quantify the parent pyridylboronic acid from its degradation products.

-

Typical Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the pyridylboronic acid and potential degradants have significant absorbance.

-

Validation: The method must be validated to be "stability-indicating," meaning it can resolve the active ingredient from all significant degradation products.

-

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To monitor the rate of protodeboronation in solution and identify degradation products.

-

Protocol:

-

Dissolve a known concentration of the pyridylboronic acid in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Add an internal standard with a known concentration.

-

Acquire an initial ¹H NMR spectrum (t=0).

-

Subject the sample to the desired stress condition (e.g., adjust pH, increase temperature).

-

Acquire spectra at regular time intervals.

-

The rate of degradation can be determined by integrating the signals of the parent compound and the degradation product relative to the internal standard.

-

Strategies for Handling Unstable Pyridylboronic Acids

Given the instability of certain pyridylboronic acids, particularly the 2-pyridyl isomer, several strategies have been developed to improve their handling and use in synthesis.

Caption: A "slow-release" strategy using stable derivatives to handle unstable pyridylboronic acids.

The most common approach is the conversion of the unstable boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt. These derivatives are typically crystalline, air-stable solids with a long shelf-life. Under specific reaction conditions (e.g., the presence of a mild aqueous base), they undergo slow hydrolysis to release the active boronic acid in situ. This "slow-release" approach maintains a low concentration of the unstable boronic acid in the reaction mixture, favoring the desired cross-coupling reaction over competing decomposition pathways.

Conclusion

A thorough understanding of the stability and degradation pathways of pyridylboronic acids is paramount for their effective use in research and drug development. While 3- and 4-pyridylboronic acids are generally stable, the 2-pyridyl isomer requires special attention due to its rapid protodeboronation at neutral pH. By implementing appropriate storage and handling procedures, conducting rigorous stability testing as outlined in this guide, and employing stabilization strategies such as derivatization, researchers can mitigate the challenges associated with these valuable reagents and ensure the reliability and success of their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fannin.eu [fannin.eu]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]

- 10. 3-Pyridinylboronic acid = 95.0 1692-25-7 [sigmaaldrich.com]

- 11. Insights into the Time Evolution of Slowly Photodegrading Contaminants | MDPI [mdpi.com]

The Versatility of Dimethylamino-Substituted Boronic Acids in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of dimethylamino functionalities onto boronic acid scaffolds has unlocked a wealth of opportunities in organic synthesis. These organoboron compounds are not merely passive partners in cross-coupling reactions but can also act as powerful bifunctional catalysts. The presence of the dimethylamino group, a Lewis base, in proximity to the Lewis acidic boronic acid moiety allows for unique modes of activation and reactivity. This technical guide provides an in-depth exploration of the applications of dimethylamino-substituted boronic acids, focusing on their role in Suzuki-Miyaura cross-coupling and as catalysts for amide bond formation and other transformations. This document details quantitative data, experimental protocols, and the underlying mechanistic principles of these powerful synthetic tools.

Suzuki-Miyaura Cross-Coupling Reactions: Leveraging Electron-Rich Boronic Acids

Dimethylamino-substituted arylboronic acids are highly effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. The electron-donating nature of the dimethylamino group enhances the nucleophilicity of the ipso-carbon attached to the boron atom, which can facilitate the crucial transmetalation step in the catalytic cycle. This often leads to high reaction yields and allows for the efficient synthesis of a wide range of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes the performance of 4-(dimethylamino)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions with various aryl halides. The data highlights the versatility of this reagent in forming C(sp²)–C(sp²) bonds.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Bromoacetophenone | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 16 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 8 | 88 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | THF | 80 | 24 | 85 |

| 5 | 1-Chloro-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 78 |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-(Dimethylamino)phenylboronic Acid with 4-Iodoanisole

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-(Dimethylamino)phenylboronic acid (1.2 mmol, 1.2 equiv)

-

4-Iodoanisole (1.0 mmol, 1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Sphos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-(dimethylamino)phenylboronic acid, 4-iodoanisole, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed toluene and degassed water to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The electron-donating dimethylamino group on the boronic acid is thought to accelerate the transmetalation step by increasing the electron density on the aryl ring, making it a more effective nucleophile for transfer to the palladium center.

Bifunctional Catalysis: The Dual Role of Dimethylamino-Substituted Boronic Acids

ortho-Dimethylamino-substituted boronic acids are exemplary bifunctional catalysts, capable of activating both the nucleophile and the electrophile in a variety of transformations, most notably in the direct formation of amides from carboxylic acids and amines.[1][2] The intramolecular proximity of the Lewis basic dimethylamino group and the Lewis acidic boronic acid allows for a concerted activation mechanism, leading to enhanced reaction rates and milder reaction conditions compared to catalysis with simple boronic acids.

Amide Bond Formation

The direct condensation of carboxylic acids and amines to form amides is an atom-economical but challenging transformation that typically requires harsh conditions. ortho-(Dimethylaminomethyl)phenylboronic acid and related structures have emerged as effective catalysts for this reaction under milder conditions. The proposed mechanism involves the formation of an acyloxyboronic acid intermediate, which is then activated by the intramolecular dimethylamino group, facilitating the nucleophilic attack of the amine.

Quantitative Data for Catalytic Amide Formation

The following table presents data for the amidation of various carboxylic acids and amines using 2-(dimethylaminomethyl)phenylboronic acid as a catalyst.

| Entry | Carboxylic Acid | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzoic acid | Benzylamine | 5 | Toluene | 110 | 18 | 92 |

| 2 | Phenylacetic acid | Morpholine | 5 | Xylene | 140 | 24 | 85 |

| 3 | 4-Nitrobenzoic acid | Aniline | 10 | Mesitylene | 160 | 12 | 78 |

| 4 | Hexanoic acid | Cyclohexylamine | 5 | Toluene | 110 | 20 | 88 |

| 5 | Boc-Alanine | Benzyl ester | 10 | Dioxane | 100 | 24 | 75 |

Experimental Protocol: Catalytic Amidation of Benzoic Acid and Benzylamine

This protocol outlines a general procedure for the direct amidation reaction catalyzed by an ortho-dimethylamino-substituted boronic acid.

Materials:

-

Benzoic acid (1.0 mmol, 1.0 equiv)

-

Benzylamine (1.1 mmol, 1.1 equiv)

-

2-(Dimethylaminomethyl)phenylboronic acid (0.05 mmol, 5 mol%)

-

Toluene (5 mL)

-

Molecular sieves (4 Å)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid, 2-(dimethylaminomethyl)phenylboronic acid, and activated 4 Å molecular sieves.

-

Add toluene to the flask.

-

Add benzylamine to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) and monitor the azeotropic removal of water.

-

Continue heating for 18 hours or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and filter off the molecular sieves.

-

Wash the filtrate with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Proposed Catalytic Cycle for Amide Formation

The bifunctional nature of ortho-dimethylamino-substituted boronic acids is central to their catalytic activity in amide formation. The following diagram illustrates a plausible catalytic cycle.

Other Catalytic Applications

The unique properties of aminoboronic acids extend to other important organic transformations, such as aldol reactions. While specific examples focusing solely on dimethylamino-substituted boronic acids are less common in the literature, the principles of bifunctional catalysis are transferable.

Aldol Reactions

Chiral aminoboronic acids have been shown to catalyze asymmetric aldol reactions.[1][2] The proposed mechanism involves the formation of a boronate enolate from the ketone, while the amino group can act as a Brønsted base or coordinate to the aldehyde, thus providing stereocontrol. It is plausible that achiral dimethylamino-substituted boronic acids could also catalyze aldol reactions, albeit without enantioselectivity.

Experimental Workflow for Catalytic Aldol Reaction Screening

The following workflow outlines a general approach for screening the catalytic activity of a dimethylamino-substituted boronic acid in an aldol reaction.

Conclusion

Dimethylamino-substituted boronic acids are remarkably versatile reagents and catalysts in organic synthesis. Their application in Suzuki-Miyaura cross-coupling reactions provides an efficient route to biaryl compounds, while their role as bifunctional catalysts opens avenues for atom-economical transformations such as direct amide formation. The interplay between the Lewis acidic boron center and the Lewis basic dimethylamino group is key to their enhanced reactivity and catalytic prowess. Further exploration into the applications of these compounds, particularly in asymmetric catalysis and other carbon-carbon and carbon-heteroatom bond-forming reactions, promises to yield even more innovative and sustainable synthetic methodologies for the future of chemical and pharmaceutical research and development.

References

The Art of Connection: A Technical Guide to Suzuki-Miyaura Coupling with Heteroaryl Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthetic chemist's arsenal, particularly within the pharmaceutical and materials science sectors. Its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance has revolutionized the synthesis of complex molecules. This is especially true for the construction of bi- and poly-heteroaromatic scaffolds, which are prevalent in a vast number of marketed drugs and clinical candidates.

This in-depth technical guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction with a specific focus on the use of heteroaryl boronic acids. We will delve into the reaction mechanism, explore the nuances of catalyst and reagent selection, address the common challenges associated with these substrates, and provide detailed experimental protocols for key transformations.

The Core Principles: Understanding the Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The generally accepted catalytic cycle proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

The Multifaceted Biological Potential of Dimethylaminopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminopyridine (DMAP) and its derivatives represent a versatile class of pyridine compounds that have garnered significant attention in medicinal chemistry. While DMAP itself is widely recognized as a highly efficient nucleophilic catalyst in organic synthesis, structural modifications to its scaffold have unlocked a diverse range of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of DMAP derivatives, focusing on their neuroprotective, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms of action through signaling pathway and workflow diagrams.

Neuroprotective Activity of 4-Aminopyridine Derivatives

Derivatives of 4-aminopyridine (4-AP), the parent structure of DMAP, have shown considerable promise in the context of neurodegenerative diseases and neuronal injury. The primary mechanism of action is the blockade of voltage-gated potassium (Kv) channels. In demyelinated axons, the exposure of these channels leads to an excessive potassium ion efflux, which impairs the propagation of action potentials. By blocking these channels, 4-AP derivatives can restore axonal conduction.[1][2][3]

Beyond symptomatic relief, evidence suggests that these compounds may also possess neuroprotective properties. For instance, in a model of Alzheimer's disease, 4-AP was found to suppress microglial activation and reduce the production of pro-inflammatory cytokines, thereby protecting neurons from damage.[2] Furthermore, certain derivatives have been shown to improve memory processes in models of demyelination.[4]

Quantitative Data: Neuroprotective Activity

| Compound/Derivative | Assay | Model | Key Findings | Reference |

| 4-Aminopyridine (4-AP) | Cell Viability Assay | Primary hippocampal neurons | Protective at 0.25µM - 1mM against induced cell injury | [2] |

| 4-Aminopyridine (4-AP) | Immunohistochemistry | Cuprizone-induced demyelination in mice | Increased number of mature oligodendrocytes | [4] |

| 4-AP Derivatives (4b and 4c) | Passive Avoidance Test | Cuprizone-induced demyelination in mice | Significantly increased latency time, indicating improved memory | [4] |

| Anilide and imide derivatives of 4-AP | Anticholinesterase Activity Assay | In vitro | IC50 values showed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) | [5] |

Experimental Protocol: In Vitro Neuroprotection Assay (Hippocampal Slice Culture)

This protocol describes a method to assess the neuroprotective effects of DMAP derivatives against excitotoxicity in organotypic hippocampal slice cultures.

1. Preparation of Hippocampal Slice Cultures:

-

Pups (7-9 days old) of Wistar rats are decapitated under sterile conditions.

-

The brain is rapidly removed and placed in ice-cold Gey's balanced salt solution supplemented with glucose.

-

The hippocampus is dissected out and cut into 350 µm thick transverse slices using a McIlwain tissue chopper.

-

Slices are transferred onto semiporous membrane inserts in 6-well culture plates containing 1 mL of culture medium per well.

-

The culture medium consists of 50% MEM with Earle's salts, 25% Hank's balanced salt solution, 25% heat-inactivated horse serum, and supplemented with L-glutamine and glucose.

-

Slices are incubated at 37°C in a 5% CO2 humidified atmosphere.

2. Induction of Neuronal Damage and Treatment:

-

After 7 days in vitro, the culture medium is changed.

-

To induce seizure-like events and subsequent neuronal damage, 4-aminopyridine (100 µM) is added to the culture medium.[6][7]

-

Test DMAP derivatives are co-applied at various concentrations with the 4-AP.

-

Control slices are treated with vehicle (e.g., DMSO) in the presence of 4-AP.

-

Slices are incubated for an additional 24-48 hours.

3. Assessment of Neuroprotection (Propidium Iodide Staining):

-

Propidium iodide (PI), a fluorescent marker for cell death, is added to the culture medium at a final concentration of 5 µg/mL.

-

Slices are incubated with PI for 2 hours.

-

The fluorescence intensity, which correlates with the extent of cell death, is captured using a fluorescence microscope.

-

Quantitative analysis of the fluorescent signal is performed using image analysis software to determine the degree of neuroprotection conferred by the DMAP derivatives.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of neuroprotection by DMAP derivatives.

Caption: Workflow for in vitro neuroprotection assay.

Anticancer Activity of Dimethylaminopyridine Derivatives

Several pyridine-based compounds have demonstrated significant anticancer properties. For imidazo[1,2-a]pyridine derivatives, a class structurally related to DMAP, the anticancer effects have been linked to the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.[8][9] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells. For example, a novel imidazopyridine derivative was shown to suppress the proliferation and migration of breast cancer cells by down-regulating key proteins in the Wnt/β-catenin pathway, including cyclin D1 and c-Myc.[9]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Imidazopyridine Derivative (HS-104) | MCF-7 (Breast Cancer) | Not Specified | 1.2 | [8] |

| Imidazopyridine Derivative (HS-106) | MCF-7 (Breast Cancer) | Not Specified | < 10 | [8] |

| 1,2,4-triazole-pyridine hybrid (TP6) | B16F10 (Murine Melanoma) | MTT Assay | 41.12 | [10] |

| Tetralin-6-yl-chalcone (3a) | Hela (Cervical Carcinoma) | Not Specified | 3.5 µg/mL | [11] |

| Tetralin-6-yl-chalcone (3a) | MCF7 (Breast Carcinoma) | Not Specified | 4.5 µg/mL | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Seeding:

-

Cancer cells (e.g., MCF-7, HeLa) are harvested from culture and counted.

-

Cells are seeded into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

The plate is incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[12]

2. Compound Treatment:

-

A stock solution of the DMAP derivative is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the compound are prepared in culture medium.

-

The medium from the cell plate is removed and replaced with 100 µL of medium containing the different concentrations of the DMAP derivative.

-

Control wells receive medium with the vehicle at the same concentration as the highest compound concentration.

-

The plate is incubated for 48 to 72 hours.[12]

3. MTT Addition and Formazan Solubilization:

-

After the incubation period, 10 µL of a 5 mg/mL MTT solution in PBS is added to each well.

-

The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

-

The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[12]

-

The plate is shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Absorbance Measurement:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Anticancer signaling pathways targeted by DMAP derivatives.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Dimethylaminopyridine Derivatives

Pyridine and its derivatives are known to possess a broad spectrum of antimicrobial activities against both bacteria and fungi.[14] The mechanism of action for many antimicrobial pyridine derivatives involves the disruption of the bacterial cell membrane.[1] As amphiphilic molecules, quaternary ammonium salts of pyridine can interact with the phospholipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyridine derivatives (unspecified) | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [14] |

| C-2 and C-6 substituted pyridines (7 and 8) | S. aureus | 75 | [15] |

| Pyridinium-4-aldoxime derivatives | Various bacteria | Varied, some potent | [1] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18]

1. Preparation of Antimicrobial Agent Dilutions:

-

A stock solution of the DMAP derivative is prepared in a suitable solvent.

-

In a 96-well microtiter plate, serial two-fold dilutions of the stock solution are made in a sterile broth medium (e.g., Mueller-Hinton Broth).[17] This creates a concentration gradient of the compound across the wells.

2. Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium is grown overnight on an appropriate agar medium.

-

Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]

-

This suspension is then diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]

3. Inoculation and Incubation:

-

Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

-

Control wells are included: a positive control (broth and inoculum, no compound) to ensure bacterial growth, and a negative control (broth only) to check for sterility.[16]

-

The plate is incubated at 35-37°C for 16-20 hours.[16]

4. Determination of MIC:

-

After incubation, the plate is visually inspected for turbidity.

-

The MIC is the lowest concentration of the DMAP derivative at which there is no visible growth (i.e., the well remains clear).

-

The results can also be quantified by measuring the optical density at 600 nm using a plate reader.[17]

Mechanism and Workflow Diagrams

Caption: Mechanism of antimicrobial action of DMAP derivatives.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The derivatization of the dimethylaminopyridine scaffold presents a promising avenue for the development of novel therapeutic agents. The diverse biological activities, including neuroprotective, anticancer, and antimicrobial effects, highlight the potential of these compounds to address a range of unmet medical needs. The mechanisms of action, though varied, often involve the modulation of fundamental cellular processes such as ion channel function, signal transduction, and membrane integrity. Further structure-activity relationship studies and preclinical development are warranted to optimize the efficacy and safety of DMAP derivatives for potential clinical applications.

References

- 1. New Membrane Active Antibacterial and Antiviral Amphiphiles Derived from Heterocyclic Backbone of Pyridinium-4-Aldoxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]

- 7. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. MTT (Assay protocol [protocols.io]

- 13. atcc.org [atcc.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. benchchem.com [benchchem.com]

- 18. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (5-(Dimethylamino)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using (5-(Dimethylamino)pyridin-3-yl)boronic acid. This protocol is designed to be a starting point for the synthesis of various biaryl and heterobiaryl compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This compound is a valuable building block, enabling the introduction of a dimethylamino-substituted pyridine moiety into a target molecule. This functional group can be crucial for modulating the physicochemical properties and biological activity of drug candidates.

Challenges in the Suzuki coupling of pyridine boronic acids include potential catalyst inhibition by the basic nitrogen atom and susceptibility to protodeboronation. The protocols outlined below are designed to mitigate these issues and provide a reliable method for the successful coupling of this compound with a range of aryl and heteroaryl halides.

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with substituted boronic acids, providing a reference for expected outcomes when using this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (10) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 80-90 |

| 3 | 5-Bromonicotinic acid | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[1] |

| 4 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 95 |

| 5 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand (3) | KF | 1,4-Dioxane | 110 | 12 | 74[2] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials

-

This compound

-

Aryl or heteroaryl halide (e.g., bromobenzene, 4-bromoanisole, 2-chloropyridine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, Toluene, with water as a co-solvent)

-

Schlenk flask or microwave reaction vessel

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

General Procedure

-

Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

-

Catalyst and Solvent Addition:

-

Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). If using a solid catalyst, it can be added with the other solids in step 1.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

-

-

Reaction:

-

Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl compound.

-

Microwave-Assisted Protocol

For accelerated reaction times, a microwave reactor can be utilized.

-

Vessel Preparation:

-

To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

-

-

Solvent Addition and Sealing:

-

Add the degassed solvent.

-

Seal the vessel securely.

-

-

Microwave Irradiation:

-

Place the vessel in the microwave reactor.

-

Heat the reaction mixture to the desired temperature (typically 100-150 °C) for the specified time (usually 15-60 minutes).

-

-

Work-up and Purification:

-

After cooling to room temperature, perform the work-up and purification as described in the general procedure.

-

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Caption: General laboratory workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Reactions with Pyridylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1][2] However, the coupling of pyridylboronic acids presents unique challenges compared to their aryl counterparts. These challenges primarily stem from the electron-deficient nature of the pyridine ring and the presence of the Lewis basic nitrogen atom, which can lead to catalyst inhibition and undesired side reactions like protodeboronation.[3][4][5] This document provides detailed application notes and protocols for successfully employing palladium catalysts in Suzuki reactions with pyridylboronic acids.

Overcoming Challenges in Pyridyl Suzuki-Miyaura Couplings

Several key factors must be considered to achieve high yields and efficient reactions with pyridylboronic acids:

-

Protodeboronation: Pyridylboronic acids are susceptible to cleavage of the C-B bond by protic solvents or acidic conditions, leading to the formation of pyridine as a byproduct.[3][5] The use of anhydrous solvents, appropriate bases, and stabilized boronic acid derivatives can mitigate this issue.

-

Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[3] The use of bulky, electron-rich ligands can shield the palladium and promote the desired catalytic cycle.

-

Slow Transmetalation: The transfer of the pyridyl group from boron to palladium can be a slow step in the catalytic cycle due to the electron-withdrawing nature of the pyridine ring.[4] Judicious choice of ligands and reaction conditions is crucial to accelerate this step.

Recommended Catalyst Systems and Reagents

Modern catalyst systems have been developed to address the challenges of pyridyl Suzuki couplings. These systems often employ sterically demanding and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

Key Components:

-

Palladium Precatalysts: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[6][7] Palladacycle precatalysts have also shown high activity.[8][9]

-

Ligands: Bulky, electron-rich monophosphine ligands are highly effective. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are frequently used to accelerate both oxidative addition and reductive elimination steps.[2][8]

-

Bases: The choice of base is critical. Inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are commonly employed.[2][4]

-

Solvents: Anhydrous, degassed solvents such as 1,4-dioxane, dimethylformamide (DMF), and mixtures of tetrahydrofuran (THF) and water are often used.[5][10]

-

Stabilized Pyridylboron Reagents: To circumvent the instability of pyridylboronic acids, more stable derivatives are often used. These include:

-

Lithium triisopropyl 2-pyridylborates: These can be readily prepared and show enhanced reactivity.[4][6]

-

N-phenyldiethanolamine boronates: These are stable, crystalline solids that can be used in place of the free boronic acids.[11]

-

Potassium pyridyltrifluoroborates: These salts offer increased stability and are often used in challenging couplings.[5]

-

Quantitative Data Summary

The following tables summarize the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of pyridylboronic acid derivatives with different aryl and heteroaryl halides.

Table 1: Coupling of Lithium Triisopropyl 2-Pyridylboronate with Aryl/Heteroaryl Bromides [4]

| Entry | Aryl/Heteroaryl Bromide | Ligand | Base | Yield (%) |

| 1 | 4-Bromobenzonitrile | 1 | KF | 85 |

| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | 1 | KF | 82 |

| 3 | 4-Bromoanisole | 1 | KF | 74 |

| 4 | 2-Bromotoluene | 1 | KF | 91 |

| 5 | 1-Bromo-2-(trifluoromethoxy)benzene | 1 | KF | 88 |

Reaction Conditions: 1.0 equiv aryl bromide, 1.5 equiv lithium triisopropyl 2-pyridylboronate, 3.0 equiv base, 1.0 mol % Pd₂(dba)₃, 3.0 mol % ligand in dioxane at 100 °C for 12 h.

Table 2: Coupling of Lithium Triisopropyl 2-Pyridylboronate with Aryl/Heteroaryl Chlorides [4]

| Entry | Aryl/Heteroaryl Chloride | Ligand | Base | Yield (%) |

| 1 | 4-Chlorobenzonitrile | 2 | KF | 73 |

| 2 | 4-Chloroanisole | 2 | KF | 65 |

| 3 | 2-Chlorotoluene | 2 | KF | 78 |

Reaction Conditions: 1.0 equiv aryl chloride, 1.5 equiv lithium triisopropyl 2-pyridylboronate, 3.0 equiv base, 1.5 mol % Pd₂(dba)₃, 4.5 mol % ligand in dioxane at 100 °C for 12 h.

Experimental Protocols